molecular formula C11H21NO6 B132730 Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 70832-36-9

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No. B132730
CAS RN: 70832-36-9
M. Wt: 263.29 g/mol
InChI Key: ZQKFRTNUONNUBH-ISUQUUIWSA-N
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Description

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-beta-D-glucopyranose (beta-D-GlcpNAc), which is commonly found in O-glycosidic linkage to serine (Ser) and threonine (Thr) residues in nuclear and cytoplasmic proteins . This compound is a key building block in the synthesis of various glycopeptides and glycoconjugates, which are important for biological processes and have applications in medicinal chemistry.

Synthesis Analysis

The synthesis of beta-D-GlcpNAc derivatives can be challenging due to the presence of the 2-amino substituent, which affects the reactivity of glycosyl donors. One approach to overcome this is the use of N-dithiasuccinoyl-protected derivatives, which allows for the synthesis of Ser(beta-D-GlcpNAc) and Thr(beta-D-GlcpNAc) building blocks. The dithiasuccinoyl (Dts) group provides bivalent protection and can be removed rapidly under mild conditions, offering an advantage over other protecting groups like the phthaloyl (Phth) group .

Additionally, one-pot synthesis methods have been developed for the preparation of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose, a precursor to various glucosamine glycosyl donors. This synthesis involves anomeric O-acylation and can be catalyzed by ferric triflate or ferric triflate.dimethyl sulfoxide complex .

Molecular Structure Analysis

The molecular structure of beta-D-GlcpNAc derivatives has been characterized using various spectroscopic techniques. For instance, high-resolution mass spectrometry has been used to detail the fragmentation pathways of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-glucopyranose, providing insights into the stability and reactivity of the molecule . X-ray diffraction analysis has been employed to determine the crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, revealing intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of beta-D-GlcpNAc derivatives has been studied through various reactions. For example, the rates of hydrolysis of phenyl 2-acetamido-2-deoxy-alpha-and-beta-D-glucopyranosides have been measured in different pH conditions, providing insights into the effects of electron-withdrawing substituents and the role of the 2-acetamido group in intramolecular catalysis . The synthesis of 2-acetamido-2-deoxy-5-thio-D-glucopyranose from a protected glucopyranoside precursor has also been reported, demonstrating the utility of selective protection and deprotection strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-D-GlcpNAc derivatives are influenced by their functional groups and molecular structure. NMR spectroscopy has been used to characterize the regioisomeric monophosphates of octyl beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside, showing how phosphorylation affects the chemical shifts of the nucleus at the substituted site . These studies are crucial for understanding the behavior of these compounds in biological systems and their potential applications in drug design and biomolecular research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been explored in the synthesis of bacterial peptidoglycan derivatives. For example, it has been used to create compounds like 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, which show significant adjuvant activity (Merser, Sinaỹ, & Adam, 1975).
  • It has been utilized in synthesizing various derivatives for studying apoptosis in B cell chronic leukemia, where some compounds displayed promising antitumor activities (Myszka, Bednarczyk, Najder, & Kaca, 2003).

Biochemical Applications

  • This chemical has been integral in synthesizing 2-acetamido-2-deoxy-5-thio-D-glucopyranose, a compound that has potential implications in biochemical studies (Hasegawa, Kawai, Kasugai, & Kiso, 1978).
  • Its use in the synthesis of streptococcus pneumoniae type XIV polysaccharide demonstrates its relevance in the development of complex biochemical structures (Amvam-Zollo & Sinaÿ, 1986).

Enzyme Mechanism Probes

  • This compound is instrumental in the chemical synthesis of 2-deoxy-2-fluorodisaccharide probes for studying the hen egg white lysozyme mechanism, providing insights into enzyme-substrate interactions (Vocadlo & Withers, 2005).

Glycosylation Studies

Cell Wall Structure Analysis

  • Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is used in synthesizing derivatives for studying the phosphoric ester linkage in the Micrococcus lysodeikticus cell wall, aiding in the understanding of bacterial cell wall structures (Warren, Nasir-ud-din, & Jeanloz, 1978).

Safety And Hazards

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is not a dangerous substance according to GHS .

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKFRTNUONNUBH-ISUQUUIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596398
Record name Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

CAS RN

70832-36-9
Record name Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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